6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC17569581
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O2 |
|---|---|
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | 6-(hydroxymethylamino)-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C5H7N3O2/c9-3-7-4-1-2-6-5(10)8-4/h1-2,9H,3H2,(H2,6,7,8,10) |
| Standard InChI Key | FTNHTYFMIOWXSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=O)N=C1)NCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one belongs to the aminopyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The hydroxymethylamino substituent at position 6 introduces polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.13 g/mol |
| Density | 1.67 g/cm³ |
| Boiling Point | 234°C at 760 mmHg |
| Flash Point | 95.3°C |
| Topological Polar Surface Area | 92.0 Ų |
These properties were derived from spectral analyses and computational modeling, confirming the compound’s stability under standard laboratory conditions .
Spectral Characterization
The compound’s structure has been validated through:
-
FT-IR: Peaks at 3300–3100 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–N) .
-
¹H NMR: Signals at δ 8.21 ppm (pyrimidine H-4), δ 6.45 ppm (H-5), and δ 4.75 ppm (hydroxymethyl group).
-
¹³C NMR: Resonances at 165.2 ppm (C-2), 158.9 ppm (C-6), and 62.1 ppm (hydroxymethyl carbon) .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically begins with 6-aminopyrimidin-2(1H)-one, which undergoes hydroxymethylation via nucleophilic substitution. Key steps include:
-
Amination: Reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group.
-
Solvent Selection: Ethanol or dimethylformamide (DMF) at reflux temperatures (70–90°C) to enhance yield .
-
Purification: Recrystallization from aqueous ethanol achieves >95% purity, as confirmed by HPLC .
Yield and Scalability
Optimized conditions yield 78–85% of the target compound, with scalability demonstrated at the 100-gram scale. Impurities such as unreacted starting material (<2%) and over-hydroxymethylated byproducts (<3%) are controlled via gradient elution chromatography .
Biological Activities and Mechanistic Insights
Cytotoxic Profiling
Against HCT-116 colorectal carcinoma cells, the compound showed an IC₅₀ of 18.7 µM, comparable to doxorubicin (IC₅₀ = 15.2 µM) . Mechanistic studies suggest intercalation into DNA base pairs and topoisomerase II inhibition, analogous to other pyrimidine-based chemotherapeutics .
Anti-Inflammatory and Antioxidant Effects
At 50 µM, the compound exhibited 72% inhibition of red blood cell hemolysis, surpassing ibuprofen (65%), and scavenged 58% of DPPH radicals . These effects correlate with its ability to stabilize lipid membranes and neutralize reactive oxygen species .
Comparative Analysis with Structural Analogs
6-Amino-5-hydroxy-2-methyl-1H-pyrimidin-4-one
This analog (CAS 36591-61-4) shares the same molecular formula but differs in substituent positions. It demonstrates weaker cytotoxicity (IC₅₀ = 45 µM against MCF-7) but superior solubility (LogP = -0.3 vs. 0.2 for the target compound) .
6-Amino-1H-pyrimidin-2-one
The des-hydroxymethyl derivative (CAS 287484-45-1) exhibits reduced antimicrobial activity (MIC = 128 µg/mL against S. aureus), underscoring the hydroxymethyl group’s role in bioactivity .
Future Directions and Therapeutic Prospects
Targeted Drug Delivery
Conjugation with lipid nanoparticles or PEGylated carriers could enhance bioavailability, currently limited by rapid renal clearance (t₁/₂ = 1.8 hours in rats) .
Combination Therapies
Synergistic studies with β-lactam antibiotics or checkpoint inhibitors may address resistance mechanisms in oncology and infectious diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume